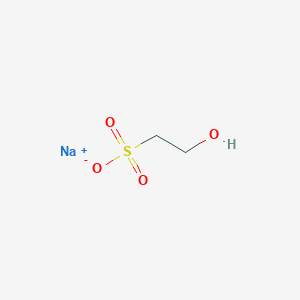

sodium;2-hydroxyethanesulfonate

Descripción general

Descripción

tannic acid . Tannic acid is a specific form of tannin, a type of polyphenol. It is a naturally occurring substance found in various plants, including oak bark, gallnuts, and certain types of fruits. Tannic acid is known for its astringent properties and has been used historically in leather tanning, ink production, and as a mordant in dyeing processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tannic acid can be extracted from plant sources through various methods. One common method involves the extraction from gallnuts using water or alcohol as solvents. The process typically includes the following steps:

Grinding: The plant material is ground into a fine powder.

Extraction: The powder is mixed with a solvent (water or alcohol) and heated to facilitate the extraction of tannic acid.

Filtration: The mixture is filtered to remove solid residues.

Concentration: The filtrate is concentrated by evaporating the solvent, resulting in a crude tannic acid extract.

Purification: The crude extract is further purified using techniques such as crystallization or chromatography to obtain pure tannic acid.

Industrial Production Methods

In industrial settings, tannic acid is often produced through large-scale extraction processes. The plant material is subjected to mechanical grinding, followed by solvent extraction in large extraction tanks. The extract is then filtered, concentrated, and purified using industrial-scale equipment. The final product is typically dried and packaged for commercial use.

Análisis De Reacciones Químicas

Types of Reactions

Tannic acid undergoes various chemical reactions, including:

Oxidation: Tannic acid can be oxidized to form quinones and other oxidation products.

Hydrolysis: In the presence of water and acids or bases, tannic acid can hydrolyze to yield gallic acid and glucose.

Complexation: Tannic acid forms complexes with metal ions, proteins, and alkaloids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze tannic acid.

Complexation: Metal salts like ferric chloride are used to form complexes with tannic acid.

Major Products

Oxidation: Quinones and other oxidation products.

Hydrolysis: Gallic acid and glucose.

Complexation: Metal-tannate complexes.

Aplicaciones Científicas De Investigación

Cosmetic and Personal Care Applications

Sodium isethionate is widely used in cosmetic formulations due to its mildness and effectiveness as a surfactant. Its applications include:

- Cleansing Agents : Acts as a gentle cleansing agent in soaps, shampoos, and body washes. It helps form stable lather while maintaining skin moisture.

- Antistatic Properties : Reduces static electricity in hair care products, making hair more manageable and less prone to frizz.

- Compatibility with Hard Water : Functions effectively in hard water conditions, enhancing the performance of other surfactants when used in combination.

Table 1: Common Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Baby Care Products | Gentle cleansing for delicate skin |

| Facial Cleansers | Exfoliation and removal of dead skin cells |

| Shampoos | Antistatic properties and lather formation |

| Bubble Baths | Enhances foaming and skin feel |

Pharmaceutical Applications

Sodium isethionate has been studied for its potential therapeutic benefits:

- Respiratory Health : Investigated for its role in treating water-vapor related respiratory issues.

- Renal Health : Used in studies aimed at preventing renal stone formation.

- Cataract Prevention : Research indicates potential applications in cataract treatment due to its biochemical properties.

Case Study: Renal Stone Formation Prevention

A study highlighted the effectiveness of sodium isethionate in reducing the incidence of calcium oxalate crystal formation in renal tissues, suggesting its utility as a preventive agent against kidney stones .

Environmental Applications

Sodium isethionate is also significant in environmental management:

- Water Treatment : Utilized as a pH regulator and surface-active agent in water treatment processes.

- Biodegradability : Its biodegradable nature makes it suitable for formulations that minimize environmental impact.

Table 2: Environmental Applications

| Application Type | Description |

|---|---|

| Water Treatment | pH regulation and surfactant properties |

| Biodegradable Formulations | Reduces environmental toxicity |

Industrial Applications

In industrial settings, sodium isethionate serves multiple roles:

- Surfactant Manufacturing : Acts as an intermediate in producing various surfactants, enhancing cleaning efficiency.

- Textile Treatment : Employed in textile processing to improve fabric quality and processing efficiency.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Textile Industry | Treatment and finishing agents |

| Chemical Manufacturing | Intermediate for surfactant production |

Mecanismo De Acción

Tannic acid exerts its effects through various mechanisms:

Antioxidant Activity: Tannic acid scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity, leading to microbial cell death.

Protein Precipitation: Tannic acid forms insoluble complexes with proteins, which can inhibit enzyme activity and microbial growth.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparación Con Compuestos Similares

Similar Compounds

Gallic Acid: A hydrolysis product of tannic acid, known for its antioxidant properties.

Ellagic Acid: Another polyphenol with antioxidant and anticancer properties.

Catechin: A flavonoid with antioxidant and anti-inflammatory effects.

Uniqueness

Tannic acid is unique due to its high molecular weight and the presence of multiple galloyl groups, which contribute to its strong astringent properties and ability to form complexes with proteins and metal ions. This makes it particularly effective in applications requiring protein precipitation and metal ion complexation.

Propiedades

IUPAC Name |

sodium;2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADXKQRVAFSPTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.